molecular formula C19H21N3O5 B13744719 2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate CAS No. 25480-90-4

2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13744719
CAS No.: 25480-90-4
M. Wt: 371.4 g/mol
InChI Key: HLKRRYRCBMCOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a benzene ring fused with a pyrimidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate alkynes and pyrrolidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products .

Scientific Research Applications

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2-one
  • 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4(3H)-one
  • 2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-2,4(1H,3H)-one

Uniqueness

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is unique due to its specific structural features and the presence of the pyrrolidinylbutynyl group.

Properties

CAS No.

25480-90-4

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid

InChI

InChI=1S/C17H19N3O.C2H2O4/c1-14-18-16-9-3-2-8-15(16)17(21)20(14)13-7-6-12-19-10-4-5-11-19;3-1(4)2(5)6/h2-3,8-9H,4-5,10-13H2,1H3;(H,3,4)(H,5,6)

InChI Key

HLKRRYRCBMCOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.